4-methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide
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Overview
Description
4-methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes methoxy, trichloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of substitutions and reductions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen to the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
4-methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)-benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)-ethyl)-benzamide
- 4-methyl-N-(2,2,2-trichloro-1-(3-(4-methoxy-phenyl)-thioureido)-ethyl)-benzamide
Uniqueness
What sets 4-methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide apart is its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-methoxy-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3F3N2O2/c1-27-13-7-5-10(6-8-13)14(26)25-15(16(18,19)20)24-12-4-2-3-11(9-12)17(21,22)23/h2-9,15,24H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLCJVJPKZVGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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